molecular formula C10H12BrNO B13492413 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

Cat. No.: B13492413
M. Wt: 242.11 g/mol
InChI Key: IZNUDPIETSKKNQ-UHFFFAOYSA-N
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Description

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol: is a chemical compound that belongs to the class of benzazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a hydroxyl group at the 5th position on the benzazepine ring. Benzazepines are known for their diverse pharmacological activities, making them of significant interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol typically involves the bromination of a precursor compound followed by cyclization and hydroxylation steps. One common method involves the bromination of 2,3,4,5-tetrahydro-1H-2-benzazepine using bromine or N-bromosuccinimide (NBS) under controlled conditions. The brominated intermediate is then subjected to cyclization and hydroxylation to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.

    Substitution: The bromine atom at the 7th position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium azide (NaN3), potassium cyanide (KCN)

Major Products Formed:

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols, amines

    Substitution: Azides, nitriles

Scientific Research Applications

Chemistry: In chemistry, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is used as a building block for the synthesis of more complex molecules.

Biology: The compound has shown potential in biological studies, particularly in the investigation of its interactions with biological targets. It can be used as a probe to study enzyme mechanisms and receptor binding .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Benzazepine derivatives have been studied for their anti-inflammatory, analgesic, and anticancer properties. This compound may exhibit similar pharmacological activities .

Industry: In the industrial sector, this compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

  • 7-bromo-1,2,3,4-tetrahydro-benzo[b]azepin-5-one
  • 3-bromo-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one
  • 7-bromo-5-phenyl-1,2-dihydro-3H-1,3,5-benztriazepin-2-one

Comparison: Compared to these similar compounds, 7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol is unique due to the presence of the hydroxyl group at the 5th position. This functional group can significantly influence the compound’s reactivity and interactions with biological targets. Additionally, the bromine atom at the 7th position provides opportunities for further functionalization through substitution reactions .

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

7-bromo-2,3,4,5-tetrahydro-1H-2-benzazepin-5-ol

InChI

InChI=1S/C10H12BrNO/c11-8-2-1-7-6-12-4-3-10(13)9(7)5-8/h1-2,5,10,12-13H,3-4,6H2

InChI Key

IZNUDPIETSKKNQ-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C(C1O)C=C(C=C2)Br

Origin of Product

United States

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